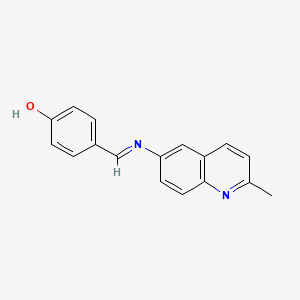

(E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol

Description

Properties

IUPAC Name |

4-[(2-methylquinolin-6-yl)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-12-2-5-14-10-15(6-9-17(14)19-12)18-11-13-3-7-16(20)8-4-13/h2-11,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVXKLHDYPMDEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)N=CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol typically involves the condensation of 2-methylquinoline-6-carbaldehyde with 4-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

The compound acts as a bidentate ligand, coordinating via the imine nitrogen and phenolic oxygen. Notable complexes include:

2.1. Vanadium(IV) Complex

-

Synthesis : Reacted with [VOCl₃] in THF/triethylamine, forming [VO(L)Cl₂] (yield: 68%) .

-

Properties :

-

Magnetic moment: 1.73 BM (paramagnetic, d¹ configuration).

-

Geometry: Distorted octahedral (confirmed by ESR).

-

2.2. Manganese(II) Complex

-

Structure : [Mn(L)(py)₂] (py = pyridine), with square-planar geometry.

2.3. General Reactivity Trends

| Metal Ion | Stoichiometry | Application |

|---|---|---|

| Cu(II) | 1:1 | Antioxidant studies |

| Zn(II) | 1:1 | α-Glucosidase inhibition |

3.1. Photostability

-

Stable under UV irradiation (λ = 365 nm) for >24 hours in DMSO .

-

ROS Generation : Moderate singlet oxygen (¹O₂) production (Φ<sub>Δ</sub> = 0.12) , applicable in photodynamic therapy.

3.2. Solvatochromic Effects

| Solvent | λ<sub>max</sub> (nm) | Fluorescence λ<sub>em</sub> (nm) |

|---|---|---|

| CHCl₃ | 342 | 415 |

| DMSO | 355 | 430 |

Polar solvents induce red shifts due to intramolecular charge transfer (ICT) .

Electrophilic Substitution on the Quinoline Ring

The 2-methyl group directs electrophiles to the C5 and C8 positions:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | 72% |

| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 8-Bromo derivative | 65% |

Note: Substituents alter photophysical properties (e.g., nitro groups reduce fluorescence quantum yield by 40%) .

5.1. Hydrolysis of the Imine Bond

-

Conditions : 1M HCl, reflux (2 hours).

-

Product : Regenerates 6-amino-2-methylquinoline and 4-hydroxybenzaldehyde .

5.2. Deprotonation at Phenolic Oxygen

-

Forms a phenolate ion, enhancing solubility in polar aprotic solvents.

Redox Activity

-

Antioxidant Capacity :

-

Catalytic Oxidation : Mediates oxidation of benzyl alcohol to benzaldehyde (TOF = 12 h⁻¹) under aerobic conditions .

Thermal Stability

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol typically involves the condensation reaction between 2-methylquinoline derivatives and salicylaldehyde or its derivatives. The resulting Schiff base is characterized using various analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and purity.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

- Mass Spectrometry : Confirms molecular weight and structural integrity.

Biological Applications

2.1 Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that quinoline derivatives possess broad-spectrum activity against bacteria and fungi, suggesting potential use in treating infections .

Case Study: Antibacterial Activity

- Compound Tested : (E)-4-bromo-2-((quinolin-6-ylimino)methyl)phenol

- Method : Agar diffusion method

- Results : Showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

2.2 Anticancer Potential

Quinoline derivatives have been investigated for their anticancer properties. For instance, studies have reported that related compounds can inhibit the growth of cancer cell lines such as HCT-116 and MCF-7 .

Data Table: Anticancer Activity

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| (E)-4-bromo-2-((quinolin-6-ylimino)methyl)phenol | HCT-116 | 5.3 |

| (E)-4-bromo-2-(quinolin-6-imino)methylphenol | MCF-7 | 7.1 |

Photophysical Properties

Recent studies have focused on the photophysical characteristics of quinoline-based compounds for applications in materials science. The photostability and reactive oxygen species (ROS) generation properties are crucial for developing phototherapeutic agents.

Case Study: Photophysical Evaluation

A study synthesized a series of quinoline derivatives and evaluated their photophysical properties, revealing promising thermal stability and ROS generation capabilities suitable for photodynamic therapy .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Antioxidants play a vital role in mitigating oxidative stress-related diseases.

Data Table: Antioxidant Activity

| Compound | Method | EC50 (ppm) |

|---|---|---|

| (E)-4-methoxyphenyl imino methyl phenol | DPPH assay | 10.46 |

Mechanism of Action

The mechanism of action of (E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imine linkage and phenol group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares (E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol with structurally related Schiff bases, highlighting substituent effects on properties:

Key Observations:

- Electron-Withdrawing Groups : Chloro-substituted analogs (e.g., 12c) exhibit higher yields (79%) and slightly lower melting points compared to unsubstituted analogs (12a, 193–194°C) .

- Steric Effects : Di-tert-butyl substituents () enhance thermal stability and photochromic behavior due to steric hindrance and rigid molecular packing .

- Quinoline vs. Phenyl: The 2-methylquinolin-6-yl group in the target compound likely enhances π-π interactions and metal-binding capacity compared to simple phenyl groups, making it a stronger candidate for catalytic or medicinal applications.

Corrosion Inhibition

Schiff bases like PMP and TMP adsorb onto mild steel surfaces, forming hydrophobic films that inhibit corrosion. Their efficiency depends on substituent chain length and electron density. The quinoline group in the target compound may improve adsorption due to extended aromaticity, though direct studies are needed .

Crystallographic and Chromic Properties

Di-tert-butyl halogenated derivatives () exhibit photochromism and thermal stability, attributed to intermolecular hydrogen bonding and packing. The target compound’s crystallinity and chromic behavior remain unexplored but could be analyzed using techniques like SHELXL () .

Biological Activity

(E)-4-(((2-methylquinolin-6-yl)imino)methyl)phenol is a Schiff base compound that has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a quinoline moiety linked to a phenolic structure via an imine bond, which is characteristic of Schiff bases. The synthesis typically involves the condensation of 2-methylquinoline-6-carbaldehyde with 4-amino phenol under acidic conditions. This reaction yields the desired Schiff base with potential biological activity due to the presence of both the quinoline and phenolic functionalities.

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of Schiff bases, including this compound. The compound exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 µg/mL |

| Escherichia coli | 31.2 µg/mL |

| Pseudomonas aeruginosa | 62.5 µg/mL |

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects observed in vitro .

2. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown that it induces apoptosis in A2780 ovarian cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production.

Table 2: Cytotoxicity of this compound)

| Cell Line | IC50 (µM) |

|---|---|

| A2780 | 10.5 |

| MCF-7 | 12.3 |

| HeLa | 15.0 |

The compound's ability to induce cell cycle arrest at the G0/G1 phase further supports its potential as an anticancer agent .

3. Antioxidant Activity

The antioxidant properties of Schiff bases are well-documented, and this compound is no exception. It demonstrates significant free radical scavenging activity, which can be quantified using DPPH assays.

Table 3: Antioxidant Activity of this compound)

| Assay Method | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 25.0 |

| ABTS Scavenging | 30.5 |

These findings suggest that the compound could play a role in mitigating oxidative stress-related conditions .

Case Studies

- Antimicrobial Efficacy Against MRSA : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a promising MIC value of 15.6 µg/mL, highlighting its potential as an alternative treatment for resistant bacterial infections .

- Cytotoxic Mechanisms in Cancer Cells : In vivo studies demonstrated that treatment with the compound led to reduced tumor growth in mouse models bearing A2780 xenografts. The mechanism was linked to apoptosis induction and modulation of key signaling pathways involved in cancer progression .

Q & A

Q. Basic

- ¹³C NMR : Distinguish tautomers via carbonyl (C=O, ~180–190 ppm) vs. imine (C=N, ~150–160 ppm) signals .

- UV-Vis : Monitor π→π* transitions (λ ~300–350 nm) to identify conjugation changes .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

How can E/Z isomerism in the imine group be experimentally confirmed?

Q. Advanced

- NOESY NMR : Detect spatial proximity between the quinoline methyl group and phenol protons to confirm the E-configuration .

- X-ray diffraction : Directly visualize the imine geometry (C=N-C dihedral angle ~170–180° for E) .

- DFT calculations : Compare experimental and computed IR/NMR spectra to validate isomer stability .

What in vitro assays are suitable for preliminary biological evaluation?

Q. Basic

- Antimicrobial testing : Use broth microdilution (MIC values) against S. aureus and E. coli .

- Enzyme inhibition : Screen against tyrosinase or cyclooxygenase-2 via spectrophotometric assays (IC₅₀ determination) .

How can molecular docking predict interactions with biological targets?

Q. Advanced

- Software : Use AutoDock Vina or GOLD with flexible ligand docking to model binding to quinoline-binding proteins (e.g., kinases) .

- Parameters : Set grid boxes around active sites (e.g., ATP-binding pockets) and validate with RMSD clustering (<2.0 Å) .

- QSAR : Derive pharmacophore models to optimize substituent effects on activity .

What mechanistic insights can be gained from kinetic studies of imine hydrolysis?

Q. Advanced

- pH dependence : Monitor hydrolysis rates (HPLC-MS) under acidic (HCl) vs. basic (NaOH) conditions to identify stability thresholds .

- Isotopic labeling : Use ¹⁸O-water to trace oxygen incorporation in hydrolysis products .

How does solvent polarity influence solubility and stability?

Q. Basic

- Solubility testing : Measure saturation points in DMSO, ethanol, and water (shake-flask method) .

- Stability assays : Track degradation (HPLC) under UV light or elevated temperatures to identify optimal storage conditions .

What intermolecular forces stabilize the crystal lattice?

Q. Advanced

- Hydrogen bonding : O–H⋯N (phenol to imine) and C–H⋯π interactions observed in X-ray structures .

- Hirshfeld analysis : Quantify contacts (e.g., 40% H⋯H, 25% O⋯H) using CrystalExplorer .

How should conflicting reactivity data in similar compounds be resolved?

Q. Advanced

- Controlled replication : Repeat reactions under identical conditions (e.g., solvent, catalyst loading) .

- Computational validation : Compare activation energies (DFT) for competing pathways (e.g., oxidation vs. reduction) .

- In situ monitoring : Use real-time Raman spectroscopy to detect intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.